molecular formula C7H12O2 B3040457 Methyl 4-methyl-2-pentenoate CAS No. 20515-15-5

Methyl 4-methyl-2-pentenoate

Cat. No. B3040457
CAS RN: 20515-15-5
M. Wt: 128.17 g/mol
InChI Key: YVOAQDZUARKSRL-SNAWJCMRSA-N
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Description

“Methyl 4-methyl-2-pentenoate” is an unsaturated methyl ester . It is prepared by the esterification of 1-pentenoic acid with methanol . It undergoes amidation with formamide via an acetone-initiated photochemical reaction to form a 1:1 adduct .


Synthesis Analysis

The synthesis of “this compound” involves the esterification of 1-pentenoic acid with methanol . It also undergoes amidation with formamide via an acetone-initiated photochemical reaction to form a 1:1 adduct . The metathesis of methyl 4-pentenoate with different Mo (VI)alkylidene complexes has also been reported .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H12O2 . The molecular weight is 128.1690 . The structure is also available as a 2D Mol file or as a computed 3D SD file . It contains a total of 20 bonds; 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester(s) (aliphatic) .


Chemical Reactions Analysis

“this compound” undergoes amidation with formamide via an acetone-initiated photochemical reaction to form a 1:1 adduct . The metathesis of methyl 4-pentenoate with different Mo (VI)alkylidene complexes has also been reported .


Physical And Chemical Properties Analysis

“this compound” has an assay of ≥95.0% (GC) . The refractive index n20/D is 1.415 . The empirical formula (Hill Notation) is C6H10O2 . The CAS Number is 818-57-5 . The molecular weight is 114.14 .

Scientific Research Applications

Thermal Properties and Mechanisms

  • Thermal Rearrangement : Methyl 4-methyl-2-pentenoate demonstrates a unique thermal rearrangement property. For instance, Methyl cis-4-methyl-2-pentenoate rearranges at high temperatures through a unimolecular mechanism, suggesting a cyclic 1,5-transfer of hydrogen. This indicates its potential in chemical synthesis processes where controlled thermal reactions are essential (McGreer & Chiu, 1968).

Material Science and Polymer Applications

  • Polymer Dielectrics : In material science, derivatives of this compound, like Poly-4-methyl-1-pentene, are used in energy storage applications, particularly as dielectrics in capacitors. This polymer demonstrates similar dielectric performance to biaxially oriented polypropylene, widely used in industrial capacitors (Ghule, Laad, & Tiwari, 2021).

Organic Synthesis and Chemical Reactions

  • Synthesis of Derivatives : this compound is involved in the synthesis of various chemical compounds. For example, its reaction with arylcopper reagents leads to specific regioselectivity changes, which are crucial in organic synthesis (Nagumo, Irie, & Akita, 1996).

Biocatalysis

  • Biocatalytic Applications : In the field of biocatalysis, derivatives of this compound are used as substrates. For instance, in studies involving pig liver esterase, certain isomers of this compound are hydrolyzed in a stereoselective manner, highlighting its potential in enzymatic processes (Hermann et al., 2008).

Aroma and Flavoring

  • Flavoring Agents : Methyl-thio-2-methyl-2-pentenoate, a related compound, is used in enhancing the aroma or taste of foodstuffs, medicinal products, and toothpaste. This application showcases its utility in the food and beverage industry (Pittet, Muralidhara, & Vock, 1984).

Safety and Hazards

“Methyl 4-methyl-2-pentenoate” is classified as a flammable liquid and vapor . It is harmful if inhaled and may cause respiratory irritation . It causes serious eye irritation . It is suspected of causing cancer if inhaled . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition .

Biochemical Analysis

Biochemical Properties

Methyl 4-methyl-2-pentenoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to act as a chain transfer agent during polymerization reactions, which involves interactions with catalysts such as Ru(II) complexes . Additionally, this compound can undergo amidation reactions, indicating its reactivity with formamide and other amides . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a chain transfer agent suggests that it can affect polymerization processes within cells, potentially impacting the synthesis of biopolymers and other macromolecules . Furthermore, its reactivity with amides may influence cellular metabolic pathways, altering the production and degradation of key metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, modulating their activity through inhibition or activation. For instance, its role in polymerization reactions suggests that it can interact with catalytic sites on enzymes, influencing the rate and outcome of these reactions . Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound can undergo photochemical reactions, leading to the formation of adducts and other derivatives . These changes can impact its long-term effects on cellular function, as the degradation products may have different biochemical properties and activities.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it may cause toxic or adverse effects, potentially disrupting cellular function and leading to detrimental outcomes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential impact on cellular function.

properties

IUPAC Name

methyl (E)-4-methylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h4-6H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOAQDZUARKSRL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347501
Record name Methyl (2E)-4-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20515-15-5, 50652-78-3
Record name Methyl (2E)-4-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methyl-2-pentenoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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